molecular formula C7H11N3 B15238900 1-(Pyrimidin-2-yl)propan-2-amine

1-(Pyrimidin-2-yl)propan-2-amine

Cat. No.: B15238900
M. Wt: 137.18 g/mol
InChI Key: JTGBGOIHERHDNU-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)propan-2-amine is a heterocyclic organic compound featuring a pyrimidine ring attached to a propan-2-amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-carbaldehyde with a suitable amine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyrimidine derivatives. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyrimidin-2-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-2-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the amine group on the pyrimidine ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyrimidin-2-ylpropan-2-amine

InChI

InChI=1S/C7H11N3/c1-6(8)5-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI Key

JTGBGOIHERHDNU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CC=N1)N

Origin of Product

United States

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